REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8](O)(=O)[C:9](O)=O.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH:26]=[CH:25][C:24]([CH:27]([CH3:34])[C:28]([O:30][CH2:31][CH:32]=[O:33])=[O:29])=[CH:23][CH:22]=1>>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH:26]=[CH:25][C:24]([CH:27]([CH3:34])[C:28]([O:30][CH2:31][C:32]([N:3]2[CH2:4][CH2:5][CH:6]([C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH2:7][CH2:2]2)=[O:33])=[O:29])=[CH:23][CH:22]=1 |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
|
Name
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2-oxoethyl 2-(2'-chloro-4-biphenylyl)propionate oxalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC(=O)N1CCC(CC1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |